3-Amino-3-(4-ethoxyphenyl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

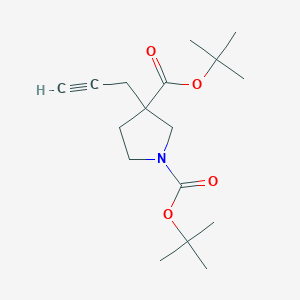

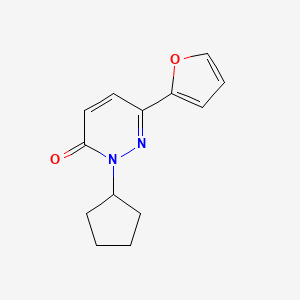

3-Amino-3-(4-ethoxyphenyl)propan-1-ol, or 3-APEP, is a versatile organic compound with many potential applications in scientific research. It is a derivative of propanol and is composed of three amino groups, an ethoxy group, and a phenyl group. 3-APEP is a colorless, viscous liquid at room temperature and has a molecular weight of 216.33 g/mol. It is soluble in many organic solvents, such as methanol and ethanol, and is miscible with water. It has a low vapor pressure, making it suitable for use in a variety of laboratory experiments.

Applications De Recherche Scientifique

Catalysis and Synthesis

One notable application of 3-Amino-3-(4-ethoxyphenyl)propan-1-ol derivatives is in the enzymatic resolution of chiral 1,3-amino alcohols, which are valuable intermediates in the synthesis of pharmacologically active compounds like (S)-dapoxetine. The use of Candida antarctica lipase A (CAL-A) for the transesterification of these derivatives demonstrates the potential of biocatalysis in producing enantiomerically pure substances, thereby enhancing the efficiency of synthetic routes in medicinal chemistry (Torre, Gotor‐Fernández, & Gotor, 2006).

Pharmaceutical Research

3-Amino-3-(4-ethoxyphenyl)propan-1-ol and its derivatives also play a crucial role in the development of beta-adrenoceptor blocking agents. These compounds are synthesized to study their binding affinities, which are essential in understanding their cardioselective properties. Research in this area aims to optimize these agents for therapeutic use in cardiovascular diseases, demonstrating the compound's significance in drug development (Rzeszotarski et al., 1983).

Materials Science

In materials science, derivatives of 3-Amino-3-(4-ethoxyphenyl)propan-1-ol have been utilized in the synthesis of tertiary amines, showing promise as corrosion inhibitors for carbon steel. This application is particularly relevant in industries where material longevity and resistance to corrosive environments are critical. The electrochemical performance of these compounds suggests their potential as effective anodic inhibitors, contributing to the development of more durable and corrosion-resistant materials (Gao, Liang, & Wang, 2007).

Propriétés

IUPAC Name |

3-amino-3-(4-ethoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBNPXYEYWHXKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CCO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831303.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831305.png)

![2-[4-(Dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole](/img/structure/B2831306.png)

![N-[(1S)-1-(1,3-Thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2831307.png)